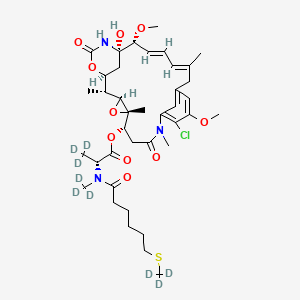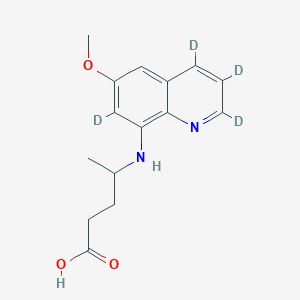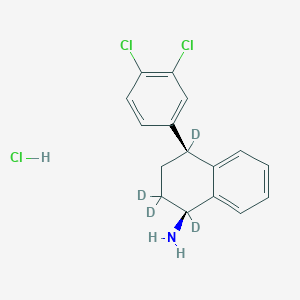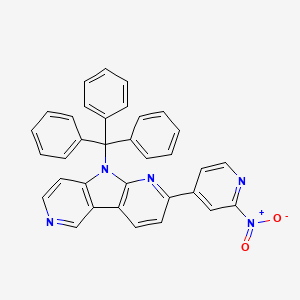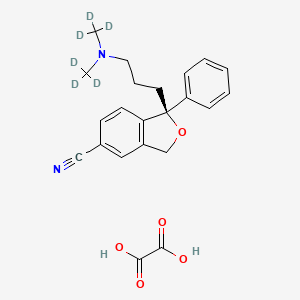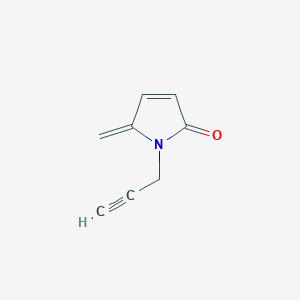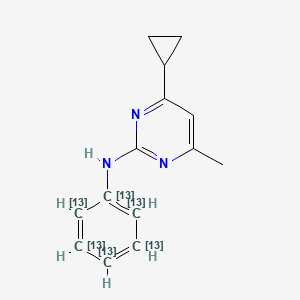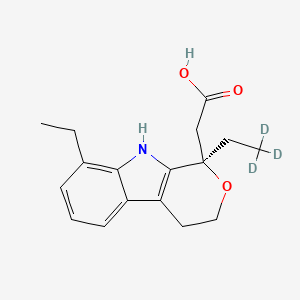
(R)-(-)-Etodolac-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) etodolac. The compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Etodolac-d3 typically involves the incorporation of deuterium atoms into the etodolac molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated acetic acid can be used in the esterification step to produce the deuterated ester.
Industrial Production Methods
Industrial production of ®-(-)-Etodolac-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterium gas or deuterated solvents are used to achieve the desired level of deuteration.
Purification: The product is then purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
®-(-)-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring in ®-(-)-Etodolac-d3 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
®-(-)-Etodolac-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to trace the metabolic pathways of etodolac in the body.
Drug Metabolism: It helps in understanding the metabolism and excretion of etodolac.
Isotope Effects: Studying the isotope effects on the pharmacological properties of etodolac.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
作用機序
®-(-)-Etodolac-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the COX-2 enzyme, and the pathways involved are the arachidonic acid pathway leading to the reduction of prostaglandin synthesis.
類似化合物との比較
Similar Compounds
Etodolac: The non-deuterated form of the compound.
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A widely used NSAID with similar mechanisms of action.
Uniqueness
®-(-)-Etodolac-d3 is unique due to the presence of deuterium atoms, which makes it valuable in pharmacokinetic studies and drug metabolism research. The deuterium atoms provide a way to trace the drug without altering its pharmacological effects, making it a powerful tool in scientific research.
特性
分子式 |
C17H21NO3 |
|---|---|
分子量 |
290.37 g/mol |
IUPAC名 |
2-[(1R)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i2D3 |
InChIキー |
NNYBQONXHNTVIJ-NVNSKBCASA-N |
異性体SMILES |
[2H]C([2H])([2H])C[C@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
正規SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
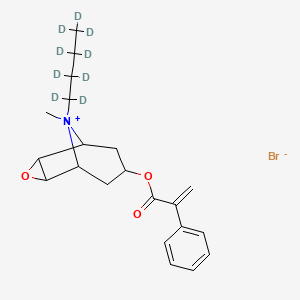
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
